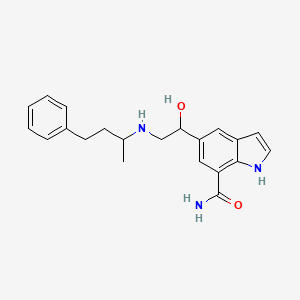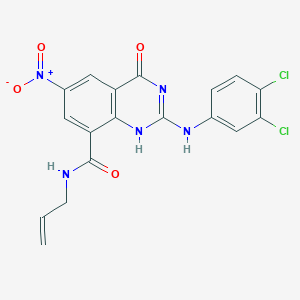
Amebucort
Descripción general
Descripción
Amebucort, también conocido por su nombre de código de desarrollo ZK-90999, es un corticosteroide glucocorticoide sintético. Se caracteriza por su estructura química, que incluye 11β,17α,21-trihidroxi-6α-metilpregn-4-en-3,20-diona 17-butiratos 21-acetato. A pesar de su potencial, this compound nunca se comercializó .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Amebucort se sintetiza a través de una serie de reacciones químicas que involucran la modificación de un esqueleto esteroideoLas condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para facilitar las transformaciones deseadas .
Métodos de Producción Industrial
Esto incluiría el uso de reactores para reacciones químicas controladas, procesos de purificación para aislar el producto deseado y medidas de control de calidad para garantizar la pureza y consistencia del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
Amebucort se somete a varias reacciones químicas, que incluyen:
Oxidación: La introducción de átomos de oxígeno en la molécula, a menudo resultando en la formación de cetonas o ácidos carboxílicos.
Reducción: La eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, lo que lleva a la formación de alcoholes o alcanos.
Sustitución: El reemplazo de un grupo funcional por otro, como la esterificación de grupos hidroxilo.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen anhídrido acético y anhídrido butírico.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de la estructura esteroidea original, como diferentes ésteres y compuestos hidroxilados .
Aplicaciones Científicas De Investigación
Amebucort se ha utilizado principalmente en la investigación científica debido a sus propiedades glucocorticoides. Sus aplicaciones incluyen:
Química: Estudiar la reactividad y estabilidad de los glucocorticoides sintéticos.
Biología: Investigar los efectos de los glucocorticoides en los procesos celulares y la expresión genética.
Medicina: Explorar posibles usos terapéuticos para enfermedades inflamatorias y autoinmunes.
Industria: Desarrollar nuevas rutas sintéticas y métodos de producción para compuestos glucocorticoides
Mecanismo De Acción
Amebucort ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células. Esta unión conduce a la activación o represión de genes específicos involucrados en las respuestas inflamatorias e inmunitarias. Los objetivos moleculares incluyen varios factores de transcripción y vías de señalización que regulan la expresión de citocinas, enzimas y otras proteínas involucradas en la inflamación .
Comparación Con Compuestos Similares
Compuestos Similares
Prednisolona: Otro glucocorticoide sintético con propiedades antiinflamatorias similares.
Dexametasona: Un glucocorticoide más potente que se utiliza en varios tratamientos médicos.
Hidrocortisona: Un glucocorticoide de origen natural con una gama más amplia de efectos.
Singularidad de Amebucort
La singularidad de this compound radica en su estructura química específica, que incluye grupos éster de acetato y butirato. Esta estructura puede conferir propiedades farmacocinéticas únicas, como una absorción, distribución, metabolismo y excreción alterados en comparación con otros glucocorticoides .
Propiedades
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-6-7-24(33)35-28(23(32)15-34-17(3)29)11-9-20-19-12-16(2)21-13-18(30)8-10-26(21,4)25(19)22(31)14-27(20,28)5/h13,16,19-20,22,25,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,22-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVOCXLQYLNEC-PPJDWOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232466 | |
| Record name | Amebucort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83625-35-8 | |
| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxobutoxy)-, (6α,11β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83625-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amebucort [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083625358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amebucort | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMEBUCORT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YRF8G0G0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl oxo[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]acetate](/img/structure/B1665877.png)

![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)

![1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1665882.png)

![5-[[(3-Chloro-2-fluorophenyl)methyl]thio]-7-[[(1R)-2-hydroxy-1-methylethyl]amino]thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1665884.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B1665886.png)
![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)



